Product packaging for Mepiprazole-d8 Dihydrochloride(Cat. No.:CAS No. 1323239-85-5)

Mepiprazole-d8 Dihydrochloride

Cat. No.: B589926
CAS No.: 1323239-85-5
M. Wt: 312.871
InChI Key: DOTIMEKVTCOGED-UFBJYANTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mepiprazole-d8 Dihydrochloride is a deuterated analogue of Mepiprazole, a psychotropic drug, intended for use as an internal standard in research applications. This compound is isotopically labelled with eight deuterium atoms, making it a critical tool for quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), where it aids in the accurate measurement of non-labelled Mepiprazole in complex biological matrices. The primary research value of Mepiprazole-d8 lies in studying the uptake and retention of monoamines in neural tissues, as the parent compound has been shown to affect monoamine dynamics in rat brain synaptosomes . Its mechanism of action is related to its effects on the reuptake processes of neurotransmitters, which is a key area of investigation in neuropharmacology. The specific molecular formula is C₁₆H₁₅D₈Cl₃N₄ . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1323239-85-5

Molecular Formula

C16H21ClN4

Molecular Weight

312.871

IUPAC Name

1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuterio-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine

InChI

InChI=1S/C16H21ClN4/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16/h2-4,11-12H,5-10H2,1H3,(H,18,19)/i7D2,8D2,9D2,10D2

InChI Key

DOTIMEKVTCOGED-UFBJYANTSA-N

SMILES

CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl

Synonyms

1-(3-Chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine-d8 Hydrochloride;  _x000B_1-(m-Chlorophenyl)-4-[2-(5-methylpyrazol-3-yl)ethyl]piperazine-d8;  H 4007-d8;  Psigodal-d8;  Quiadon-d8; 

Origin of Product

United States

Synthetic Methodologies for Deuterated Mepiprazole Dihydrochloride

General Principles of Isotopic Labeling in Organic Synthesis

Isotopic labeling is a technique that replaces a specific atom in a molecule with one of its isotopes. fiveable.mewikipedia.org This method is a powerful tool for elucidating reaction mechanisms, tracking metabolic pathways, and improving the pharmacokinetic properties of drugs. researchgate.netthalesnano.comnih.gov Both stable isotopes (e.g., ²H or Deuterium (B1214612), ¹³C, ¹⁵N) and radioactive isotopes (e.g., ³H or Tritium, ¹⁴C) can be used. fiveable.me

The core principle of isotopic labeling lies in the fact that the labeled molecule is chemically almost identical to its unlabeled counterpart but is distinguishable by analytical methods that are sensitive to the mass or nuclear properties of the isotope. creative-proteomics.com For deuterium labeling in pharmaceuticals, the primary goal is often to leverage the kinetic isotope effect. This effect arises because the C-D bond has a lower zero-point energy and thus a higher activation energy for cleavage compared to a C-H bond. rsc.org Consequently, metabolic reactions that involve the cleavage of a C-H bond can be slowed down by replacing that hydrogen with deuterium. juniperpublishers.comacs.org

There are two main approaches to introducing isotopic labels into organic molecules:

Step-by-step synthesis: This involves constructing the target molecule from simple, commercially available labeled precursors. researchgate.netresearchgate.net

Isotope-exchange reactions: This involves exchanging specific atoms in the final molecule or a late-stage intermediate with the desired isotope. researchgate.net

The choice of strategy depends on the target molecule's structure, the desired position of the label, and the availability of labeled starting materials. researchgate.net

Strategies for Deuterium Incorporation into Mepiprazole (B1212160) Backbone

The structure of Mepiprazole, 1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine, offers several potential sites for deuteration. drugbank.com The "d8" designation in Mepiprazole-d8 most commonly refers to the eight hydrogen atoms on the piperazine (B1678402) ring, a frequent target for deuteration to block metabolism at positions adjacent to the nitrogen atoms. pharmaffiliates.com The synthesis can be approached via late-stage exchange reactions or, more commonly, through precursor-based methods.

Late-stage deuteration involves introducing deuterium into the fully assembled Mepiprazole molecule or a close precursor. This approach is attractive as it minimizes the number of steps involving expensive labeled reagents. researchgate.net One common method is the hydrogen-deuterium (H/D) exchange, which can be catalyzed by metals or acids/bases. juniperpublishers.comresearchgate.net

For Mepiprazole, H/D exchange could be facilitated by a transition metal catalyst, such as platinum or palladium, in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O). juniperpublishers.commdpi.comresearchgate.net However, achieving high selectivity for the piperazine ring without affecting other C-H bonds (e.g., on the aromatic rings or the pyrazole) can be challenging. Reaction conditions such as temperature, pressure, and catalyst choice must be carefully optimized to favor deuteration at the desired positions. mdpi.com

Table 1: Comparison of Potential Late-Stage Deuteration Methods

Method Deuterium Source Catalyst/Conditions Potential Advantages Potential Challenges for Mepiprazole
Catalytic Exchange D₂ Gas or D₂O Pt/C, Pd/C, Ru High deuterium incorporation Low regioselectivity, potential for side reactions

A more controlled and widely used strategy for synthesizing Mepiprazole-d8 involves building the molecule from deuterated starting materials. researchgate.net This approach ensures the precise placement and high isotopic enrichment of the deuterium atoms. The most logical precursor for creating the d8 isotopologue is piperazine-d8.

The synthesis would likely follow a convergent route similar to that of unlabeled Mepiprazole, but utilizing piperazine-d8 dihydrochloride. A plausible synthetic pathway is outlined below:

Step 1: Synthesis of the Pyrazole Side Chain: The pyrazole-containing side chain, 3-(2-chloroethyl)-5-methyl-1H-pyrazole, can be synthesized from readily available starting materials. This fragment does not require deuteration for this specific isotopologue.

Step 2: Nucleophilic Substitution: Piperazine-d8 is reacted with 1-chloro-3-iodobenzene or a similar precursor in a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction to form 1-(3-chlorophenyl)piperazine-d8.

Step 3: Alkylation: The resulting 1-(3-chlorophenyl)piperazine-d8 is then alkylated with the 3-(2-chloroethyl)-5-methyl-1H-pyrazole side chain. This nucleophilic substitution reaction connects the two key fragments to yield Mepiprazole-d8.

Step 4: Salt Formation: Finally, the Mepiprazole-d8 free base is treated with hydrochloric acid to form the stable Mepiprazole-d8 Dihydrochloride salt.

This precursor-based method provides unambiguous control over the location of the deuterium labels, leading to a product with high isotopic purity. d-nb.info

Characterization of Synthetic Purity and Isotopic Enrichment

After synthesis, it is crucial to verify both the chemical purity of the compound and the success of the isotopic labeling. A combination of analytical techniques is employed for this characterization.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is a primary tool for confirming the incorporation of deuterium. researchgate.net By comparing the mass-to-charge ratio (m/z) of the deuterated compound to its unlabeled analogue, the number of incorporated deuterium atoms can be confirmed. For Mepiprazole-d8, the molecular weight should increase by approximately 8 Da. MS can also be used to calculate the isotopic enrichment, which is the percentage of the deuterated compound relative to partially labeled or unlabeled species. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for determining the precise location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Mepiprazole-d8, the signals corresponding to the eight protons on the piperazine ring should be absent or significantly diminished. The disappearance of these signals provides strong evidence for successful deuteration at that specific site.

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signals from the incorporated deuterium atoms, confirming their presence on the piperazine ring.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to assess the chemical purity of the final product. researchgate.net These techniques separate the target compound from any starting materials, by-products, or other impurities. The purity is typically determined by measuring the area of the product peak relative to the total area of all peaks in the chromatogram.

Table 2: Analytical Techniques for Characterization of this compound

Technique Information Provided Typical Result for Mepiprazole-d8
Mass Spectrometry (MS) Molecular weight, Isotopic distribution, Isotopic enrichment Molecular ion peak at [M+H]⁺ ≈ 329.19 (for C₁₆H₁₄D₈ClN₄), confirming the mass increase of 8 Da. High percentage of the d8 species.
¹H NMR Spectroscopy Location and relative number of protons Absence or significant reduction of signals in the region corresponding to the piperazine protons (typically ~2.5-3.5 ppm).
²H NMR Spectroscopy Direct detection of deuterium atoms A signal in the region corresponding to the piperazine deuterons.

Advanced Analytical Research Applications of Mepiprazole D8 Dihydrochloride

Development and Validation of Bioanalytical Methods utilizing Deuterated Internal Standards

The development of sensitive and selective bioanalytical methods is fundamental for pharmacokinetic and toxicokinetic studies. Deuterated internal standards, such as Mepiprazole-d8 Dihydrochloride, are indispensable in this process. They are particularly crucial for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely used for their high sensitivity, specificity, and throughput. bioanalysis-zone.comresearchgate.net The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective approach to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantitative results.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern quantitative bioanalysis. bioanalysis-zone.comshimadzu.com.sg This technique offers unparalleled selectivity and sensitivity for the determination of drug concentrations in biological fluids. shimadzu.com.sg In the context of Mepiprazole (B1212160) analysis, this compound is added to samples at a known concentration at the beginning of the sample preparation process. Since Mepiprazole-d8 is chemically identical to Mepiprazole but has a different mass, it co-elutes with the analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification by comparing the peak area ratio of the analyte to the internal standard.

To achieve the highest sensitivity and selectivity in LC-MS/MS analysis, the optimization of mass spectrometric parameters is crucial. nih.govresearchgate.net This involves tuning the instrument to achieve the most efficient ionization of the analyte and internal standard, as well as their characteristic fragmentation patterns.

Key parameters that are typically optimized include:

Ionization Source Parameters: For electrospray ionization (ESI), parameters such as capillary voltage, cone voltage, source temperature, and gas flow rates (nebulizing and drying gases) are adjusted to maximize the generation of protonated molecules ([M+H]+) for both Mepiprazole and Mepiprazole-d8.

Collision Energy: This parameter is optimized in the collision cell to induce fragmentation of the precursor ions into specific product ions. The selection of precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides high selectivity for the assay. nih.gov

Dwell Time: The time spent monitoring each MRM transition is optimized to ensure a sufficient number of data points are collected across each chromatographic peak for accurate quantification.

Table 1: Exemplary Optimized Mass Spectrometric Parameters for Piperazine (B1678402) Derivatives

ParameterOptimized Value
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Cone Gas Flow50 L/h
Desolvation Gas Flow600 L/h

Note: This table provides a general example of parameters that would be optimized. Specific values will vary depending on the instrument and the specific characteristics of Mepiprazole and Mepiprazole-d8.

Biological matrices, such as plasma and urine, are complex and contain numerous endogenous components that can interfere with the ionization of the analyte of interest in the mass spectrometer. researchgate.netresearchgate.net This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification. researchgate.net The use of a stable isotope-labeled internal standard like Mepiprazole-d8 is the most effective way to compensate for these matrix effects. researchgate.net Because Mepiprazole-d8 has nearly identical physicochemical properties to Mepiprazole, it is affected by the matrix in the same way. researchgate.net By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable results. researchgate.net

Effective chromatographic separation is essential to resolve the analyte of interest from other components in the sample that could cause interference. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed techniques for the bioanalysis of pharmaceuticals. nih.govnih.govijpsonline.com

HPLC (High-Performance Liquid Chromatography): A widely used technique that provides good resolution and is suitable for a broad range of analytes.

UPLC (Ultra-Performance Liquid Chromatography): Utilizes smaller particle size columns, leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.govnih.govijpsonline.com

The development of a chromatographic method involves the selection of an appropriate column (e.g., C18, C8) and mobile phase composition. nih.govnih.govijpsonline.com A typical mobile phase for the analysis of piperazine derivatives might consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of all components.

Table 2: Comparison of HPLC and UPLC Method Parameters for Aripiprazole (A Related Compound)

ParameterHPLCUPLC
ColumnC8 (250x4.0 mm, 5 µm)C8 (50x2.1mm, 1.7 µm)
Mobile PhaseAcetonitrile: 20 mM Ammonium Acetate (90:10, v/v)Acetonitrile: 20 mM Ammonium Acetate (90:10, v/v)
Flow Rate1.0 ml/min0.250 ml/min
Injection Volume20 µl5 µl
Run Time10.0 min3.0 min

Source: Adapted from a comparative validation study on Aripiprazole. nih.govnih.govijpsonline.com

Once a bioanalytical method is developed, it must be rigorously validated to ensure its reliability and performance. nih.govgmp-compliance.orgpmda.go.jp Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation. europa.eu this compound plays a key role in the assessment of several validation parameters.

The key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. gmp-compliance.org

Sensitivity: Typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Accuracy: The closeness of the measured concentration to the true concentration. nih.govpmda.go.jp

Precision: The degree of agreement among a series of measurements of the same sample, usually expressed as the coefficient of variation (CV). nih.govpmda.go.jp

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard. gmp-compliance.org

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ) pmda.go.jp
Precision Coefficient of Variation (CV) should not exceed 15% (20% at the LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard
Recovery Consistent, precise, and reproducible

Mass Spectrometry (LC-MS/MS) for Quantitative Bioanalysis

Impurity Profiling and Quantification utilizing Deuterated Standards

Impurity profiling is a critical aspect of pharmaceutical development and quality control. nih.govrroij.com It involves the identification and quantification of impurities in drug substances and finished products. nih.govijbpas.com The presence of impurities, even at trace levels, can affect the safety and efficacy of a drug. nih.gov

Deuterated standards like Mepiprazole-d8 can be used in the development of analytical methods for impurity profiling. While the primary use of Mepiprazole-d8 is as an internal standard for the quantification of Mepiprazole, a well-characterized standard of Mepiprazole-d8 can also aid in the identification and quantification of Mepiprazole-related impurities. By having a precise mass and retention time reference, it can help in confirming the identity of impurities that are structurally related to Mepiprazole. Furthermore, in quantitative impurity analysis using LC-MS, if an impurity-specific deuterated standard is not available, Mepiprazole-d8 can sometimes be used as a surrogate internal standard, provided that its response is demonstrated to be a reliable measure for the impurity . This approach requires careful validation to ensure that the ionization efficiency and extraction recovery of the impurity are comparable to that of Mepiprazole-d8.

Identification of Process-Related Impurities

The synthesis of Mepiprazole, a phenylpiperazine derivative, involves a multi-step chemical process where various reagents, starting materials, intermediates, and by-products can potentially be carried over into the final drug substance. This compound is instrumental in developing and validating sensitive analytical methods, typically high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), to detect and quantify these process-related impurities. iajps.com

The use of a deuterated internal standard like this compound is crucial for accurate quantification in these analytical methods. nih.gov It mimics the chromatographic behavior and ionization efficiency of the non-labeled Mepiprazole and its impurities, compensating for variations in sample preparation and instrument response.

Detailed research findings on the impurity profiling of Mepiprazole are not extensively published. However, based on the known synthesis pathways for phenylpiperazine compounds, a number of potential process-related impurities can be postulated. The synthesis of phenylpiperazine derivatives often involves the reaction of a substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or similar cyclizing agents. nih.govnih.gov In the case of Mepiprazole, which is 1-(3-Chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine, potential impurities could arise from the starting materials or from side reactions.

Table 1: Potential Process-Related Impurities in Mepiprazole Synthesis (Note: This table is based on the general synthesis of phenylpiperazine derivatives and represents potential impurities in the absence of specific literature on Mepiprazole.)

Impurity NamePotential Source
1-(3-chlorophenyl)piperazine (B195711)Unreacted starting material or intermediate daicelpharmastandards.com
2-(2-chloroethyl)-5-methyl-1H-pyrazoleUnreacted intermediate
N,N-bis(2-chloroethyl)amineResidual cyclizing agent
1,4-bis(3-chlorophenyl)piperazineDimerization by-product
Isomeric ImpuritiesImpurities from starting materials or side reactions during synthesis

The analytical workflow for identifying these impurities would involve spiking a sample of the Mepiprazole API with a known concentration of this compound. The sample is then analyzed, and the distinct mass of the deuterated standard allows for the accurate quantification of any co-eluting impurities.

Trace Analysis and Quantification of Degradants

Forced degradation studies are a regulatory requirement to understand the intrinsic stability of a drug substance and to identify potential degradation products that may form under various environmental conditions. scholarsresearchlibrary.compharmaffiliates.com this compound plays a vital role in the development of stability-indicating analytical methods capable of separating and quantifying these degradants at trace levels.

Phenylpiperazine derivatives are known to be susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions. isaacpub.org For instance, studies on the related drug Trazodone (B27368) have shown that it degrades under acidic hydrolysis, peroxide-induced oxidation, and upon exposure to light, leading to the formation of various degradation products, including N-oxides and dimers. rsc.orgresearchgate.net

Given the structural similarities, Mepiprazole is likely to follow similar degradation pathways. The use of this compound as an internal standard is essential for the accurate quantification of these degradants, which may be present in very low concentrations in stability samples.

Table 2: Potential Degradation Products of Mepiprazole (Note: This table is based on the known degradation pathways of similar phenylpiperazine compounds like Trazodone and represents potential degradants in the absence of specific literature on Mepiprazole.)

Degradation PathwayPotential Degradant
OxidationMepiprazole N-oxide (on the piperazine nitrogen) researchgate.net
Acidic/Basic HydrolysisCleavage of the ethyl-piperazine bond
Photolytic DegradationDimeric and other complex photoproducts rsc.org

In a typical forced degradation study, samples of Mepiprazole would be subjected to stress conditions such as heat, humidity, acid, base, light, and oxidation. These stressed samples, spiked with this compound, would then be analyzed by a validated stability-indicating method, such as LC-MS. The method would be designed to separate the parent drug from all potential degradation products, and the deuterated internal standard would allow for their precise quantification.

In Vitro and Preclinical Pharmacological Research of Mepiprazole

Drug Metabolism Studies using Deuterated Mepiprazole (B1212160)

The use of deuterated standards like Mepiprazole-d8 is fundamental to modern drug metabolism research, providing the accuracy and sensitivity required to understand a drug's biotransformation. aptochem.com

In vitro metabolic stability assays are crucial early-stage screens to predict a drug's metabolic clearance and subsequent pharmacokinetic parameters in vivo. nih.govsrce.hr These assays typically involve incubating the drug candidate with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nih.govif-pan.krakow.plnuvisan.com

In a standard microsomal stability assay, mepiprazole is incubated with pooled liver microsomes from humans or preclinical animal species (e.g., rat, mouse, dog) and a necessary cofactor, such as NADPH, to initiate metabolic reactions. srce.hrif-pan.krakow.pl Samples are taken at various time points, and the reaction is stopped. if-pan.krakow.pl To accurately quantify the remaining concentration of mepiprazole over time, Mepiprazole-d8 is added to each sample as an internal standard before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.comnuvisan.com The stable isotope-labeled internal standard co-elutes with the unlabeled mepiprazole and experiences similar variations in extraction and ionization, allowing for highly precise and accurate quantification by correcting for these potential errors. aptochem.commdpi.com The rate of disappearance of the parent drug is then used to calculate key parameters like intrinsic clearance (CLint) and metabolic half-life (t½). srce.hr

Table 1: Key Parameters in In Vitro Metabolic Stability Assays

Parameter Description Significance
Half-life (t½) The time required for the concentration of the parent drug to decrease by 50%. srce.hr Indicates how quickly the drug is metabolized. A shorter half-life suggests faster metabolism.
Intrinsic Clearance (CLint) The inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow. srce.hr Used in in vitro-in vivo extrapolation (IVIVE) to predict hepatic clearance in the body. srce.hr
Incubation Components Test compound (Mepiprazole), liver microsomes or hepatocytes, buffer solution, and a cofactor (e.g., NADPH). if-pan.krakow.pl Simulates the metabolic environment of the liver.
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nuvisan.com Provides the necessary sensitivity and selectivity to quantify the drug in a complex biological matrix.

| Internal Standard | Mepiprazole-d8 Dihydrochloride. vulcanchem.com | Ensures accurate and precise quantification by correcting for analytical variability. aptochem.commdpi.com |

Identifying the metabolites of a drug is essential, as they can be pharmacologically active or potentially toxic. ijpras.com Mepiprazole, like other phenylpiperazine drugs, is known to produce an active metabolite, m-chlorophenylpiperazine (mCPP). wikipedia.orgdrugbank.comdrugbank.com High-resolution mass spectrometry (HRMS) is a primary tool for identifying and structurally characterizing such metabolites. ijpras.comnih.gov

Cytochrome P450 (CYP) enzymes are a superfamily of proteins primarily responsible for Phase I metabolism of most drugs. mdpi.commdpi.com Identifying which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP1A2) are responsible for a drug's metabolism is critical for predicting potential drug-drug interactions (DDIs). mdpi.comnih.gov

To determine the contribution of various CYP isoforms to mepiprazole metabolism, two common in vitro methods are used:

Recombinant CYPs: Mepiprazole is incubated individually with a panel of cDNA-expressed human CYP isoforms to see which ones can metabolize the drug. nih.gov

Chemical Inhibition: Mepiprazole is incubated with human liver microsomes (which contain a mix of CYPs) in the presence of known selective inhibitors for specific CYP isoforms. nih.gov A significant reduction in mepiprazole metabolism in the presence of a specific inhibitor points to that isoform's involvement. drugbank.com

In both approaches, Mepiprazole-d8 is indispensable for the accurate quantification of mepiprazole depletion or metabolite formation via LC-MS/MS, providing the reliable data needed to assess the reaction velocity and degree of inhibition. vulcanchem.comaptochem.com Given that many psychotropic drugs are metabolized by CYP3A4 and CYP2D6, it is plausible that these isoforms are involved in mepiprazole's biotransformation. mdpi.comdrugbank.com

Preclinical Pharmacokinetic Investigations in Animal Models

Pharmacokinetic (PK) studies in animal models are conducted to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. omicsonline.orgnih.govimavita.com This information is vital for translating preclinical findings to human clinical trials. fda.govnih.gov

To characterize the ADME profile of mepiprazole, the drug is administered to animal models (commonly rodents like rats or mice), and biological samples (e.g., blood, plasma, urine, tissues) are collected over time. omicsonline.orgfda.goveuropa.eu The concentration of mepiprazole in these complex biological matrices is then quantified.

The robustness of these studies relies on a validated bioanalytical method. aptochem.com Mepiprazole-d8 serves as the internal standard in the LC-MS/MS method used to measure mepiprazole concentrations. vulcanchem.commdpi.com Its use ensures that the measurements of drug concentration in plasma or tissue are not skewed by matrix effects or extraction inconsistencies, allowing for the reliable determination of key PK parameters. aptochem.commdpi.com These parameters, such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½), define the drug's behavior in the body. genoskin.com

Table 2: Standard Pharmacokinetic Parameters Measured in Animal Models

Parameter Description
Cmax The maximum observed concentration of the drug in plasma after administration.
Tmax The time at which Cmax is observed.
AUC (Area Under the Curve) The total exposure to the drug over time, representing the integral of the drug concentration in plasma versus time curve.
t½ (Half-life) The time required for the drug's plasma concentration to decrease by half during the elimination phase.
Bioavailability (%F) The fraction of the administered dose that reaches systemic circulation unchanged.
Clearance (CL) The volume of plasma cleared of the drug per unit of time.

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

The data gathered from preclinical PK studies are used to develop pharmacokinetic models. nih.govesmed.org Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated approach that uses mathematical equations to simulate the ADME processes based on the drug's physicochemical properties and the physiological parameters of the species being studied. nih.govfda.govnih.gov

Accurate input data is the foundation of any predictive model. The precise concentration-time data for mepiprazole, generated using Mepiprazole-d8 as an internal standard, is essential for building and validating these PBPK models. nih.govmdpi.com These models can then be used to simulate dosing regimens, predict drug concentrations in various tissues, and assess the potential for drug-drug interactions. nih.gov Furthermore, by integrating in vitro metabolism data, PBPK models can help extrapolate pharmacokinetic profiles from animal species to humans, a critical step in drug development. nih.govfda.gov

Table of Compound Names

Compound Name Type
Mepiprazole Parent Drug
This compound Deuterated Internal Standard
m-chlorophenylpiperazine (mCPP) Active Metabolite
NADPH Enzyme Cofactor
CYP3A4 Cytochrome P450 Isoform
CYP2D6 Cytochrome P450 Isoform

Mechanistic Studies of Mepiprazole at the Molecular and Cellular Level

Mepiprazole, a phenylpiperazine compound, demonstrates a complex pharmacological profile characterized by its interaction with multiple components of monoaminergic neurotransmitter systems. drugbank.comwikipedia.org In vitro and preclinical studies have focused on elucidating its mechanisms at the molecular and cellular level, particularly its effects on neurotransmitter reuptake, receptor binding, and monoamine release. nih.govnih.gov These investigations have been crucial in defining its classification as a serotonin (B10506) antagonist and reuptake inhibitor (SARI). wikipedia.orgiiab.me The active metabolite of mepiprazole, m-chlorophenylpiperazine (mCPP), is also produced by other phenylpiperazine drugs like trazodone (B27368) and etoperidone. wikipedia.org

Investigation of Neurotransmitter Reuptake Inhibition

A comparative study investigated the influence of mepiprazole on the uptake of radiolabeled norepinephrine (B1679862) (³H-NE), dopamine (B1211576) (³H-DA), and serotonin (³H-5-HT) in synaptosomes from various rat brain regions. nih.gov The findings showed that mepiprazole's potency in inhibiting 5-HT uptake in the hypothalamus was comparable to that of the tricyclic antidepressant desipramine, with a reported IC₅₀ value of 0.9 µM. nih.gov Further research indicated that mepiprazole inhibits dopamine uptake by 50% at a concentration of 10⁻⁶ M. nih.gov This dual action of inhibiting serotonin reuptake while also antagonizing specific serotonin receptors is a hallmark of the SARI drug class. iiab.me

In Vitro Monoamine Reuptake Inhibition by Mepiprazole

NeurotransmitterBrain RegionInhibitory EffectSource
Serotonin (5-HT)HypothalamusIC₅₀ = 0.9 µM nih.gov
Dopamine (DA)Not Specified50% inhibition at 10⁻⁶ M nih.gov
Norepinephrine (NE)Cerebral Cortex, HypothalamusWeak Inhibition nih.gov

Characterization of Receptor Antagonism (e.g., 5-HT2A, α1-Adrenergic Receptors)

Preclinical studies have provided evidence for this dual antagonism. Research has shown that mepiprazole effectively antagonizes behaviors induced by the serotonin precursor 5-hydroxytryptophan, indicating a blockade of serotonergic pathways. nih.gov Additionally, at higher concentrations, mepiprazole exhibits noradrenolytic (noradrenaline-blocking) properties, which is consistent with α1-adrenergic receptor antagonism. nih.gov The blockade of α1-adrenergic receptors is a known characteristic of many phenylpiperazine compounds. nih.gov

Receptor Antagonism Profile of Mepiprazole

Receptor TargetEffectEvidenceSource
5-HT2AAntagonistIdentified as a 5-HT2A antagonist in multiple pharmacological profiles. drugbank.comwikipedia.orgdrugbank.com
α1-AdrenergicAntagonistDemonstrates noradrenolytic properties; identified as an α1-adrenergic antagonist. drugbank.comdrugbank.comnih.gov

Exploration of Monoamine Release Modulation

Studies using rat brain synaptosomes pre-loaded with radiolabeled monoamines found that mepiprazole significantly increased the efflux of these neurotransmitters at concentrations between 10⁻⁶ M and 10⁻⁵ M. nih.gov Specifically, mepiprazole has been observed to cause an extragranular release of 5-HT stores, markedly increasing the spontaneous overflow of ³H-5-HT from cortical slices at a concentration of 10⁻⁶ M. nih.gov A similar effect was noted for dopamine, where mepiprazole induced a two-fold increase in its spontaneous overflow at the same concentration. nih.gov This combined mechanism of inhibiting reuptake while also promoting release is a key aspect of mepiprazole's central action. nih.gov

Modulation of Monoamine Release by Mepiprazole in Preclinical Models

MonoamineExperimental ModelEffectConcentrationSource
Serotonin (5-HT)Rat Cortical SlicesMarkedly increased spontaneous overflow10⁻⁶ M nih.gov
Dopamine (DA)Not SpecifiedTwo-fold increase in spontaneous overflow10⁻⁶ M nih.gov
General Monoamines (³H-amines)Rat Brain SynaptosomesMarkedly increased efflux10⁻⁶ M to 10⁻⁵ M nih.gov

Role of Mepiprazole D8 Dihydrochloride in Drug Discovery and Development Research

Applications in Early-Stage Drug Candidate Screening and Lead Optimization

In the initial phases of drug discovery, researchers screen vast libraries of chemical compounds to identify "hits" that show desired activity against a biological target. These hits are then developed into "leads," which undergo an optimization process to improve their pharmacological properties. Mepiprazole-d8 Dihydrochloride, in its capacity as a stable isotope-labeled (SIL) internal standard, plays a crucial role in the quantitative bioanalysis that underpins these stages. wuxiapptec.comresearchgate.net

The process of lead optimization involves making systematic structural modifications to a lead compound to enhance its potency, selectivity, and pharmacokinetic profile. nih.govresearchgate.net Accurate and precise measurement of the compound's concentration in biological samples (like plasma or tissue) is essential to evaluate the impact of these modifications. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) is a common and highly sensitive technique used for this quantification. biopharmaservices.com

The reliability of LC-MS data heavily depends on the use of an appropriate internal standard. biopharmaservices.comresearchgate.net this compound is added at a known concentration to every sample before analysis. mdpi.com Because it behaves almost identically to the non-deuterated analyte (mepiprazole) during sample preparation and analysis, it can effectively compensate for variations in extraction recovery, injection volume, and matrix effects that can suppress or enhance the instrument's signal. wuxiapptec.combiopharmaservices.com By comparing the analyte's signal to the internal standard's signal, researchers can achieve highly accurate quantification. scispace.com

This precision is vital when comparing multiple drug candidates. For instance, during lead optimization of a compound series similar to mepiprazole (B1212160), researchers might synthesize several analogs to see which has the best oral bioavailability. The use of Mepiprazole-d8 as an internal standard ensures that the pharmacokinetic data for each analog is reliable, allowing for a confident selection of the most promising candidate to advance. scispace.com

Table 1: Illustrative Pharmacokinetic Screening of Lead Candidates using a SIL Internal Standard

This interactive table illustrates how data generated using a reliable internal standard allows for direct comparison of potential drug candidates. The accuracy afforded by the internal standard is key to making correct decisions during lead optimization.

Candidate IDStructural ModificationPeak Plasma Concentration (Cmax) ng/mLTime to Peak (Tmax) hrBioavailability (%)Analyst Notes
Lead-001Original Scaffold1502.025Baseline compound.
Lead-002Added Fluoro group1452.124No significant improvement.
Lead-003Modified side chain2751.545Promising candidate. Improved absorption and bioavailability.
Lead-004Isosteric replacement903.015Poor absorption.
Data is hypothetical. Quantification for each candidate would be performed using an appropriate stable isotope-labeled internal standard, such as Mepiprazole-d8 for a mepiprazole-based series.

Utility in Understanding Drug Disposition and Interactions in Preclinical Phases

The preclinical phase of drug development involves extensive testing in laboratory and animal models to understand a drug's absorption, distribution, metabolism, and excretion (ADME). acs.orgnih.gov These studies are fundamental to characterizing the pharmacokinetic profile of a new chemical entity. Stable isotope-labeled compounds like this compound are instrumental in these investigations. acs.orgnih.gov

Mepiprazole, like many other drugs, is metabolized in the body into other compounds. drugbank.comwikipedia.org Its primary active metabolite is m-chlorophenylpiperazine (mCPP). drugbank.comnih.gov To understand the complete disposition of mepiprazole, researchers must be able to track not only the parent drug but also the formation and elimination of its metabolites. nih.govresearchgate.net

Furthermore, this accurate quantification is the foundation for conducting drug-drug interaction (DDI) studies. nih.govpharmaron.com Regulators require DDI studies to assess whether co-administration of other drugs could alter the metabolism of the new drug, potentially leading to toxic accumulation or loss of efficacy. frontiersin.orgich.org By using Mepiprazole-d8, researchers can precisely measure any changes in the concentration of mepiprazole or mCPP when an interacting drug is introduced, providing clear evidence of a potential interaction. nih.gov

Table 2: Example Data from a Preclinical Metabolic Study

This interactive table shows hypothetical data from a study tracking the concentration of a parent drug and its metabolite over time. The use of a SIL internal standard like Mepiprazole-d8 is what makes these precise measurements possible.

Time Point (Hours)Parent Drug Conc. (ng/mL)Metabolite (mCPP) Conc. (ng/mL)
0.512015
1.025045
2.018070
4.09085
8.03060
12.01040
24.0< 115
Data is hypothetical. Concentrations are determined using LC-MS with Mepiprazole-d8 as the internal standard.

Stability and Storage Considerations for Deuterated Compounds

General Principles of Chemical Stability for Drug Substances

The chemical stability of a drug substance is its capacity to maintain its chemical integrity and therapeutic efficacy over a specified period under the influence of various environmental factors. iipseries.orgpaho.org Key factors that can impact the stability of a drug substance include temperature, humidity, light, pH, and oxygen. iipseries.orgpharmuni.com Degradation of a drug can lead to a loss of potency, altered pharmacokinetic properties, and the formation of potentially toxic byproducts. iipseries.orgpharmaceutical-journal.com

Stability testing is a mandatory process in drug development and is governed by international guidelines, such as those from the International Council for Harmonisation (ICH). amsbiopharma.comich.orgich.org These guidelines outline the requirements for stability studies, including the storage conditions and duration of testing needed to establish a re-test period for a drug substance or a shelf life for a drug product. ich.orgeuropa.eu The primary goal is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors. ich.orgeuropa.eu

For proton pump inhibitors (PPIs) like mepiprazole (B1212160), a key stability concern is their acid lability. gutnliver.orgmdpi.com In acidic environments, these compounds can undergo degradation. gutnliver.orgmdpi.comju.edu.jo The rate of degradation for PPIs has been shown to be dependent on the pH of the solution, with greater instability observed at lower pH values. mdpi.comnih.gov Studies have shown that pantoprazole (B1678409) is the most stable among some PPIs in the pH range of 4.0 to 7.0, while lansoprazole (B1674482) is the least stable. mdpi.com Omeprazole (B731), a related compound to mepiprazole, is most stable at a pH of 11.0. mdpi.com The degradation of PPIs is also influenced by the concentration of hydrogen ions and salts in solution. mdpi.com

The main chemical reactions that contribute to drug instability are typically oxidation and hydrolysis. pharmaceutical-journal.com Oxidation can be triggered by exposure to light, heat, or certain metal ions, and can often be mitigated by storing susceptible drugs in light-protective containers (e.g., amber vials) and under an inert atmosphere like nitrogen or argon. pharmaceutical-journal.com Hydrolysis, the reaction with water, is dependent on the presence of moisture and its rate can be influenced by temperature. pharmaceutical-journal.com For solid dosage forms, the hygroscopicity of the drug salt and excipients can affect stability. pharmaceutical-journal.com

Deuteration, the replacement of hydrogen with deuterium (B1214612), can enhance the metabolic stability of a drug. juniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. juniperpublishers.commusechem.com This is known as the deuterium kinetic isotope effect (DKIE). musechem.com However, deuteration can also introduce other considerations, such as potential changes in lipophilicity that might affect absorption rates. musechem.com

Analytical Methods for Stability Testing of Mepiprazole-d8 Dihydrochloride

A variety of analytical techniques are employed to assess the stability of drug substances like this compound. These methods must be "stability-indicating," meaning they can accurately separate the intact drug from its degradation products. ich.orgeuropa.eu

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for stability testing. sepscience.com Reversed-phase HPLC (RP-HPLC) with UV detection is commonly used for the analysis of PPIs and their degradation products. nih.govrasayanjournal.co.in For instance, a stability-indicating HPLC method for the simultaneous determination of omeprazole and cinitapride (B124281) utilized a C18 column and a mobile phase of 0.1% orthophosphoric acid and methanol. rasayanjournal.co.in The method was validated for linearity, precision, accuracy, and specificity under various stress conditions, including acidic, alkaline, oxidative, photolytic, and thermal degradation. rasayanjournal.co.in Similarly, stability-indicating HPLC-DAD (Diode-Array Detection) methods have been developed for mixtures of rabeprazole (B1678785) sodium with other drugs, demonstrating the ability to resolve the parent drugs from their stress-induced degradation products. nih.gov

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is a powerful tool for characterizing deuterated compounds and their degradation products. researchgate.netchromatographyonline.com High-resolution mass spectrometry (HRMS) is particularly valuable for determining the isotopic purity and structural integrity of deuterium-labeled compounds. researchgate.netrsc.org It can distinguish between isotopologues (molecules that differ only in their isotopic composition) and can be used to monitor hydrogen-deuterium exchange reactions. researchgate.netnih.gov For the analysis of deuterated internal standards, LC-MS/MS is a preferred technique due to its specificity and sensitivity. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and to quantify the extent of degradation. sepscience.comrsc.org Quantitative NMR (qNMR) is a reliable technique for assessing the purity of reference standards and the stability of stock solutions over time. eurl-pesticides.eu It can identify and quantify impurities and degradation products that may form during storage. eurl-pesticides.eu

The following table summarizes the key analytical methods used in stability testing:

Analytical TechniqueApplication in Stability Testing of this compoundKey Advantages
High-Performance Liquid Chromatography (HPLC/RP-HPLC) Separation and quantification of the intact drug from its degradation products. nih.govrasayanjournal.co.inRobust, reproducible, widely available, can be made stability-indicating. sepscience.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identification and quantification of the drug and its metabolites/degradants, especially for deuterated compounds. researchgate.netresearchgate.netHigh sensitivity and specificity, provides molecular weight information. chromatographyonline.com
High-Resolution Mass Spectrometry (HRMS) Determination of isotopic purity and structural integrity of deuterated compounds. researchgate.netrsc.orgAccurate mass measurement, allows for elemental composition determination. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of degradation products, confirmation of deuterium labeling sites, and purity assessment. rsc.orgeurl-pesticides.euProvides detailed structural information, non-destructive. sepscience.com

Long-Term Storage and Handling of Deuterated Standards

Proper long-term storage and handling are crucial to maintain the integrity and purity of deuterated standards like this compound.

Storage Conditions: For stable isotope-labeled compounds that are not radioactive, the general principle is to store them in the same manner as their unenriched counterparts. moravek.com However, to minimize the potential for degradation over long periods, specific conditions are recommended. These often include:

Temperature: Storage at low temperatures, such as in a refrigerator or freezer (-20°C or -80°C), is a common practice to slow down chemical degradation processes. moravek.comeuropa.eu

Protection from Light: Amber vials or other light-blocking containers should be used to prevent photodegradation, which can be a significant degradation pathway for many organic molecules. pharmaceutical-journal.commoravek.com

Inert Atmosphere: To prevent oxidation, storing the compound under an inert gas such as nitrogen (N2) or argon (Ar) is advisable. pharmaceutical-journal.commoravek.com

Moisture Control: As hydrolysis can be a major degradation route, especially for compounds susceptible to it, storage in a dry environment is critical. pharmaceutical-journal.com For solid compounds, ensuring they are in a crystalline rather than amorphous form can also enhance stability. moravek.com

Handling: When handling deuterated standards, standard laboratory safety protocols should be followed, including the use of appropriate personal protective equipment (PPE). hpc-standards.com A key consideration for deuterated compounds is the potential for hydrogen-deuterium exchange. researchgate.netnih.gov This can occur if the compound is stored in protic solvents (e.g., water, methanol) or exposed to acidic or basic conditions. researchgate.net Therefore, it is generally recommended to avoid storing deuterated compounds in acidic or basic solutions for extended periods. researchgate.net When preparing solutions, using deuterated solvents can help minimize this exchange. eurl-pesticides.eu

Stability Monitoring: Regular checks on the stability of stored standards are good practice. europa.eu This can involve periodic re-analysis using the analytical methods described in the previous section to confirm purity and concentration. For solutions, gravimetric checks can be performed to monitor for solvent evaporation. europa.eu

The following table provides a summary of recommended long-term storage and handling practices for deuterated standards:

ParameterRecommendationRationale
Temperature Low temperature (e.g., -20°C to -80°C) moravek.comTo slow down the rate of chemical degradation. nih.gov
Light Store in light-protective containers (e.g., amber vials). moravek.comTo prevent photodegradation. pharmaceutical-journal.com
Atmosphere Store under an inert gas (e.g., nitrogen, argon). moravek.comTo minimize oxidation. pharmaceutical-journal.com
Moisture Store in a dry environment; consider desiccants.To prevent hydrolysis. pharmaceutical-journal.com
Solvent for Solutions Use deuterated solvents where possible; avoid prolonged storage in acidic or basic solutions. researchgate.neteurl-pesticides.euTo minimize hydrogen-deuterium exchange. researchgate.net
Handling Follow standard laboratory safety protocols. hpc-standards.comTo ensure user safety and prevent contamination.
Monitoring Periodically re-assess purity and concentration. europa.euTo ensure the integrity of the standard over time.

Q & A

Advanced Research Question

Internal Standard Selection : Use a structurally analogous deuterated compound (e.g., Perphenazine-d8) to correct for matrix effects .

Sample Preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) optimizes recovery rates from plasma or tissue homogenates .

Chromatographic Separation : A C18 column with a gradient elution (0.1% formic acid in water/acetonitrile) resolves Mepiprazole-d8 from endogenous interferents .

Mass Detection : Monitor multiple reaction transitions (MRM) for quantification (e.g., m/z 350 → 165 for Mepiprazole-d8) with a lower limit of quantification (LLOQ) ≤1 ng/mL .

How do deuterium kinetic isotope effects (KIEs) impact the metabolic stability of this compound compared to the non-deuterated form?

Advanced Research Question
Deuterium substitution at metabolic "hotspots" (e.g., sites of cytochrome P450-mediated oxidation) slows reaction rates, increasing half-life (t½). For example, KIEs of 2–10× are observed in in vitro liver microsome assays. However, excessive deuteration may alter binding affinity to target receptors, necessitating dose-response validation . Parallel studies comparing deuterated/protiated forms under identical conditions (e.g., pH, temperature) are critical to isolate isotope effects .

What strategies resolve discrepancies in this compound assay results caused by matrix effects or co-eluting impurities?

Advanced Research Question

  • Matrix Effect Mitigation : Dilute-and-shoot approaches or post-column infusion of deuterated internal standards normalize ion suppression/enhancement .
  • Impurity Profiling : Use orthogonal methods (e.g., HPLC-UV vs. LC-MS/MS) to identify co-eluting species. Reference standards for known impurities (e.g., synthesis byproducts) should be spiked into blank matrices to confirm retention times .
  • Data Normalization : Apply multivariate statistical models (e.g., principal component analysis) to distinguish technical artifacts from biological variability .

What storage conditions are optimal for maintaining the stability of this compound in long-term studies?

Basic Research Question
Store lyophilized powder at -20°C in airtight, light-protected containers with desiccants to prevent hydrolysis. For stock solutions in DMSO, aliquot and store at -80°C; avoid freeze-thaw cycles (>3 cycles reduce stability by >15%) . Periodic stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) confirms shelf-life .

How can researchers validate the absence of protiated Mepiprazole in this compound batches using spectroscopic and chromatographic techniques?

Advanced Research Question

  • NMR Analysis : <sup>1</sup>H-NMR spectra should show absence of proton signals at deuterated positions (e.g., aromatic protons replaced by deuterium) .
  • High-Resolution MS : Compare observed m/z values with theoretical isotopic envelopes. Deviations >5 ppm indicate protiated contamination .
  • HPLC-PDA : Monitor UV absorbance at λmax for Mepiprazole; deuterated analogs exhibit slight shifts (~2–5 nm) due to isotopic effects .

What experimental controls are essential when using this compound as an internal standard in tracer studies?

Advanced Research Question

  • Blank Controls : Matrix-matched blanks without the analyte to identify background interference .
  • Calibration Curves : Linear ranges (1–1000 ng/mL) with R<sup>2</sup> ≥0.995 ensure quantification accuracy .
  • Stability Controls : Pre- and post-extraction spiked samples assess analyte recovery (±15% of nominal concentration) .

What regulatory guidelines govern the use of deuterated compounds like this compound in preclinical research?

Basic Research Question
Comply with ICH Q3A/B guidelines for impurity profiling and FDA Bioanalytical Method Validation (BMV) criteria for LC-MS/MS assays. Deuterated compounds require documentation of synthetic pathways, isotopic purity, and batch-to-batch consistency under 21 CFR Part 211 . Safety protocols must align with OSHA standards for handling hygroscopic salts .

How should researchers design crossover studies to assess pharmacokinetic equivalence between Mepiprazole and its deuterated analog?

Advanced Research Question

  • Study Design : Randomized, double-blind crossover trials with washout periods (≥5× t½) to eliminate carryover effects .
  • Endpoint Selection : Compare AUC0–∞, Cmax, and t½ between protiated/deuterated forms.
  • Statistical Analysis : Use equivalence testing (90% CI within 80–125% for AUC and Cmax) with ANOVA for inter-subject variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.